1-(6-Methoxypyridin-3-yl)propan-1-amine
Description
1-(6-Methoxypyridin-3-yl)propan-1-amine is a secondary amine derivative featuring a pyridine ring substituted with a methoxy (-OCH₃) group at the 6-position and a propan-1-amine side chain at the 3-position. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol (calculated). The compound’s stereochemistry is significant; for instance, the (R)-enantiomer is available as a dihydrochloride salt (CAS: 2411592-20-4, molecular weight: 239.14 g/mol), which enhances solubility and stability for research applications .
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-8(10)7-4-5-9(12-2)11-6-7/h4-6,8H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQMNKOGFJRYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyridin-3-yl)propan-1-amine typically involves the reaction of 6-methoxypyridine with a suitable alkylating agent. One common method is the alkylation of 6-methoxypyridine with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, and the reactions are carried out in solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(6-Methoxypyridin-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: There is interest in the compound’s potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for various industrial applications, including the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use. Researchers continue to study the compound to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Ethoxy substituents (e.g., 1-(6-Ethoxypyridin-2-yl)methanamine) may enhance lipophilicity but could decrease metabolic stability due to larger alkoxy groups .
- Amine Chain Length : Shorter amine chains (e.g., methanamine in 1-(6-ethoxypyridin-2-yl)methanamine) may limit hydrogen-bonding capacity compared to propan-1-amine derivatives .
- Heterocyclic Core : Pyrazole-based analogs (e.g., the compound in ) introduce nitrogen-rich aromatic systems, which can influence binding affinity in biological targets but increase molecular complexity .
Physicochemical and Thermophysical Properties
highlights that propan-1-amine exhibits lower viscosity deviations (ηΔ) in alcohol mixtures compared to butan-1-amine , suggesting that shorter amine chains reduce solvation effects in polar solvents . Extending this to this compound, its propan-1-amine moiety likely contributes to moderate solubility in alcohols, whereas analogs with longer chains (e.g., butan-1-amine derivatives) may exhibit higher viscosity in similar conditions.
Salt Forms and Stability
The dihydrochloride salt of (R)-1-(6-Methoxypyridin-3-yl)propan-1-amine (CAS: 2411592-20-4) demonstrates the importance of salt formation in optimizing physicochemical properties. Compared to free bases, hydrochloride salts generally exhibit improved aqueous solubility and shelf stability, critical for pharmaceutical handling .
Biological Activity
1-(6-Methoxypyridin-3-yl)propan-1-amine, a compound with a methoxy group on a pyridine ring, has garnered attention for its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 166.22 g/mol
The presence of the methoxy group at the 6-position of the pyridine ring enhances the compound's solubility and stability, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound can modulate enzyme activity, influencing various metabolic pathways.
- Receptors : It acts as an agonist or antagonist at certain receptor sites, affecting neurotransmitter systems and potentially leading to therapeutic effects in neuropharmacology.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
Study on PDE2A Inhibition
A study highlighted the role of PDE2A inhibitors in cognitive function improvement. The inhibition of PDE2A by compounds structurally similar to this compound resulted in increased levels of cAMP and cGMP, which are crucial for synaptic plasticity and memory formation. This suggests that this compound may have similar effects on cognitive enhancement through PDE modulation .
Anticancer Activity Insights
Research on related compounds indicates that derivatives of pyridine can induce apoptosis in cancer cell lines. For instance, manzamine-derived compounds have shown significant cytotoxic effects against glioma cells by promoting apoptosis through mitochondrial pathways. Although direct studies on this compound are lacking, this context suggests a potential for anticancer activity worth exploring .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(6-Methoxypyridin-2-yl)propan-1-amine | Different substitution pattern | Altered reactivity due to methoxy position |
| 3-(6-Methoxypyridin-4-yl)propan-1-amines | Similar structure with different substitution | Variations in biological activity based on binding |
| 3-(6-Methoxypyridin-5-yl)propan-1-amines | Another positional isomer | Distinct properties due to electronic distribution |
The comparative analysis illustrates how variations in the substitution pattern on the pyridine ring can significantly influence biological activity and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
